
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-1H-indole-2,3-dione 3-thiosemicarbazone, also known as PINDTC, is a thiosemicarbazone derivative that has been widely studied for its potential applications in the field of medicinal chemistry. PINDTC is a yellow crystalline powder that is soluble in water and organic solvents. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects. In
作用机制
The mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been found to inhibit the replication of viruses by blocking the viral DNA polymerase and interfering with viral entry into host cells.
Biochemical and Physiological Effects:
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune responses, and the regulation of gene expression. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. It has also been found to stimulate the production of cytokines and chemokines, which are involved in immune responses and inflammation.
实验室实验的优点和局限性
One of the main advantages of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is its broad spectrum of biological activity, which makes it a promising candidate for the development of new drugs. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is its low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, which can make it difficult to optimize its use in drug development.
未来方向
There are several future directions for the study of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone. One area of research is the development of new derivatives of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone that exhibit improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone, which could lead to the development of more effective drugs. Finally, the potential applications of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone in the treatment of viral infections and microbial diseases warrant further investigation.
合成方法
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone can be synthesized by reacting 1-propyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water. The yield of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
科学研究应用
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has also been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against a range of bacterial and fungal strains.
属性
IUPAC Name |
(2-hydroxy-1-propylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-2-7-16-9-6-4-3-5-8(9)10(11(16)17)14-15-12(13)18/h3-6,17H,2,7H2,1H3,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQLXUCFWITXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


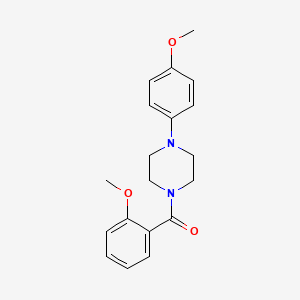
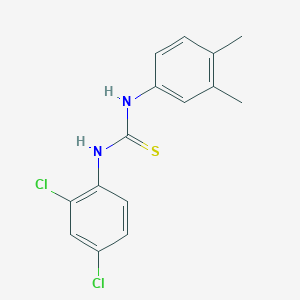
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
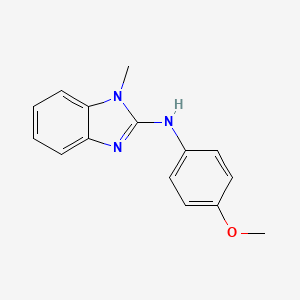
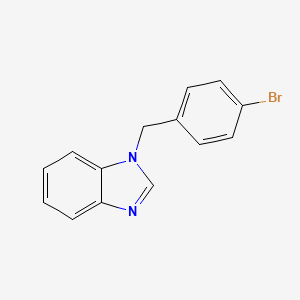
![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)
![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)
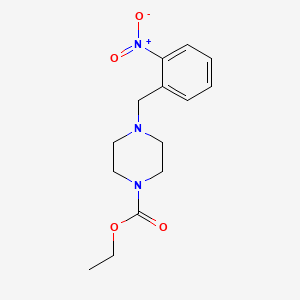
![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)


![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)